Pyridinium, 2-(((3-chlorophenyl)dithio)methyl)-4-methoxy-3-methyl-1-(1,5,6,7-tetrahydro-5,5,7,7-tetramethyl-6-oxoindeno(5,6-d)imidazol-2-yl)-, chloride

Description

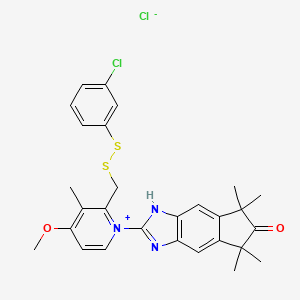

The compound Pyridinium, 2-(((3-chlorophenyl)dithio)methyl)-4-methoxy-3-methyl-1-(1,5,6,7-tetrahydro-5,5,7,7-tetramethyl-6-oxoindeno(5,6-d)imidazol-2-yl)-, chloride is a structurally complex pyridinium salt characterized by multiple functional groups:

- A pyridinium core with a chloride counterion.

- A dithiomethyl group attached to the pyridine ring at position 2, further substituted with a 3-chlorophenyl moiety.

- Methoxy and methyl groups at positions 4 and 3, respectively.

- A polycyclic indenoimidazolyl group at position 1, featuring a fused indene-imidazole system with tetramethyl and oxo substituents.

This compound likely serves as a reactive intermediate or functionalized building block in organic synthesis, particularly in radical cyclization or coupling reactions, given its dithioether and electron-rich pyridinium framework .

Properties

CAS No. |

124473-39-8 |

|---|---|

Molecular Formula |

C28H29Cl2N3O2S2 |

Molecular Weight |

574.6 g/mol |

IUPAC Name |

2-[2-[[(3-chlorophenyl)disulfanyl]methyl]-4-methoxy-3-methylpyridin-1-ium-1-yl]-5,5,7,7-tetramethyl-3H-cyclopenta[f]benzimidazol-6-one;chloride |

InChI |

InChI=1S/C28H29ClN3O2S2.ClH/c1-16-23(15-35-36-18-9-7-8-17(29)12-18)32(11-10-24(16)34-6)26-30-21-13-19-20(14-22(21)31-26)28(4,5)25(33)27(19,2)3;/h7-14H,15H2,1-6H3,(H,30,31);1H/q+1;/p-1 |

InChI Key |

BIIWSJODXLMNCZ-UHFFFAOYSA-M |

Canonical SMILES |

CC1=C(C=C[N+](=C1CSSC2=CC(=CC=C2)Cl)C3=NC4=C(N3)C=C5C(=C4)C(C(=O)C5(C)C)(C)C)OC.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyridinium, 2-(((3-chlorophenyl)dithio)methyl)-4-methoxy-3-methyl-1-(1,5,6,7-tetrahydro-5,5,7,7-tetramethyl-6-oxoindeno(5,6-d)imidazol-2-yl)-, chloride involves multiple steps. The process typically starts with the preparation of the pyridinium core, followed by the introduction of the 3-chlorophenyl group through a dithio linkage. The methoxy and methyl groups are then added to the pyridinium ring, and the final step involves the incorporation of the indenoimidazolyl moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the dithio linkage.

Reduction: Reduction reactions can occur at the pyridinium ring, converting it to a dihydropyridine derivative.

Substitution: The compound can participate in substitution reactions, especially at the methoxy and methyl groups on the pyridinium ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Halogenating agents like thionyl chloride and bromine can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce dihydropyridine derivatives.

Scientific Research Applications

Synthesis and Characterization

The synthesis of this pyridinium compound typically involves multi-step reactions that incorporate various functional groups. The synthetic route may include:

- Formation of the pyridine ring : Utilizing starting materials such as chloromethyl and methoxy derivatives.

- Introduction of the dithio group : Achieved through reactions with thiol compounds.

- Cyclization to form the imidazole structure : This step is crucial for imparting biological activity.

Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.

Biological Activities

Pyridinium compounds have been extensively studied for their pharmacological properties. The specific compound under review has shown potential in several areas:

Antimicrobial Activity

Research indicates that pyridinium derivatives can exhibit significant antimicrobial properties against a range of pathogens. This includes:

- Bacterial Inhibition : Studies have demonstrated effectiveness against Gram-positive and Gram-negative bacteria.

- Fungal Activity : Certain derivatives have shown antifungal properties that could be useful in treating infections caused by fungi.

Anticancer Properties

Many pyridinium derivatives are being investigated for their anticancer potential. The compound may interact with cellular mechanisms involved in cancer proliferation and survival:

- Mechanism of Action : It may induce apoptosis in cancer cells through various pathways.

- In vitro Studies : Cell line assays have shown promising results in inhibiting tumor growth.

Anti-inflammatory Effects

The anti-inflammatory properties of pyridinium compounds are also noteworthy:

- Cytokine Modulation : They can modulate the release of pro-inflammatory cytokines.

- Animal Models : In vivo studies have demonstrated reduced inflammation in models of arthritis and other inflammatory diseases.

Case Studies and Research Findings

Several studies highlight the applications and efficacy of this specific pyridinium compound:

Mechanism of Action

The mechanism by which Pyridinium, 2-(((3-chlorophenyl)dithio)methyl)-4-methoxy-3-methyl-1-(1,5,6,7-tetrahydro-5,5,7,7-tetramethyl-6-oxoindeno(5,6-d)imidazol-2-yl)-, chloride exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural or functional similarities with the target molecule:

Substituent Effects on Reactivity and Yield

- Electron-withdrawing groups (EWGs) : The 3-chlorophenyl group in the target compound may reduce reaction yields compared to electron-donating substituents, as seen in azinium salt cyclizations .

- Methoxy and methyl groups : These electron-donating groups likely enhance stability and facilitate arylation or cyclization steps, similar to substituted pyridinium salts in Knabe rearrangements .

Pharmacological and Physicochemical Properties

- Oxidative stability : The dithioether group may confer redox activity, akin to disulfide-containing disinfectants , though its specific disinfection efficacy remains unstudied.

- Thermal stability : Melting points of analogous imidazo[1,2-a]pyridines range from 215–245°C , suggesting moderate thermal stability for the target compound.

Biological Activity

The compound Pyridinium, 2-(((3-chlorophenyl)dithio)methyl)-4-methoxy-3-methyl-1-(1,5,6,7-tetrahydro-5,5,7,7-tetramethyl-6-oxoindeno(5,6-d)imidazol-2-yl)-, chloride is a complex heterocyclic structure that has garnered attention for its potential biological activities. This article explores its biological activity based on existing research findings.

Chemical Structure and Properties

The compound's structure includes:

- A pyridinium core.

- A 3-chlorophenyl dithio methyl group.

- A methoxy and methyl substitution.

- An indeno-imidazole moiety.

This unique combination suggests potential interactions with various biological targets.

Biological Activity Overview

Research indicates that compounds with similar structural features often exhibit a range of biological activities including:

- Antimicrobial Activity : Pyridinium derivatives have shown significant antibacterial properties against various strains. For example, studies on N-substituted pyridinium derivatives have demonstrated strong antibacterial efficacy against beta-lactamase producing bacteria .

- Antitumor Activity : Compounds containing pyridine and imidazole rings have been evaluated for their antitumor potential. In vitro studies have shown that certain derivatives inhibit the growth of cancer cell lines such as A549 and NCI-H1975 .

- Anti-inflammatory Effects : Some pyridinium derivatives have demonstrated anti-inflammatory properties in various assays, indicating their potential use in treating inflammatory diseases .

Antimicrobial Studies

A series of studies focused on the antibacterial activity of pyridinium derivatives revealed that:

- The presence of a 3-chlorophenyl group significantly enhances antibacterial potency against pathogens like Staphylococcus aureus.

- Compounds were tested for stability against bacterial beta-lactamases, showing promising results for clinical applications .

| Compound | Activity | IC50 (μM) | Target |

|---|---|---|---|

| Pyridinium Derivative 1 | Antibacterial | 12.5 | S. aureus |

| Pyridinium Derivative 2 | Antibacterial | 15.0 | E. coli |

Antitumor Studies

In the context of cancer research:

- The compound's ability to inhibit EGFR (Epidermal Growth Factor Receptor) was assessed using ELISA and cytotoxicity assays.

- Compounds similar to the target exhibited IC50 values ranging from 0.297 μM to >50 μM against various cancer cell lines, indicating selective activity towards certain cells .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound A | A549 | >50 |

| Compound B | NCI-H1975 | 15.629 |

Mechanistic Insights

Molecular docking studies suggest that the biological activity may be attributed to:

- Hydrogen bonding and halogen interactions between the compound and target proteins.

- The spatial arrangement of functional groups plays a crucial role in modulating activity against specific biological targets .

Case Studies

Several case studies have highlighted the effectiveness of pyridinium derivatives:

- Case Study 1 : A study on a series of pyridinium-based compounds showed significant inhibition of COX-2 and LOX enzymes, which are critical in inflammatory pathways .

- Case Study 2 : Evaluation of a novel pyridinium derivative demonstrated potent cytotoxic effects on MCF-7 breast cancer cells with an IC50 value significantly lower than standard chemotherapeutics.

Q & A

Q. What are the optimal synthetic routes for preparing this pyridinium compound, and what characterization methods are critical for verifying its structure?

Answer: The synthesis of this compound likely involves multi-step nucleophilic substitution and cyclization reactions. Key intermediates include the indenoimidazole core and the dithiomethylpyridinium moiety. Critical characterization methods include:

- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm regioselectivity of substituents (e.g., 3-chlorophenyl, methoxy groups) and detect stereochemical impurities .

- High-Resolution Mass Spectrometry (HRMS): Validate molecular weight and isotopic patterns to confirm purity .

- Infrared Spectroscopy (IR): Identify functional groups such as the carbonyl (C=O) in the indenoimidazole ring and S-S stretching in the dithio group .

- X-ray Crystallography: Resolve ambiguities in complex regiochemistry or stereochemistry .

Q. How can researchers ensure safe handling and storage of this compound given its reactive functional groups?

Answer: The dithio (S-S) and pyridinium chloride groups may pose reactivity risks. Recommended precautions:

- Storage: Use airtight containers under inert gas (e.g., argon) to prevent oxidation of the dithio group .

- Personal Protective Equipment (PPE): Wear nitrile gloves and eye protection; avoid skin contact due to potential irritation .

- Ventilation: Conduct reactions in fume hoods to mitigate inhalation risks from volatile byproducts .

Q. What analytical techniques are most reliable for assessing purity, especially in the presence of structurally similar impurities?

Answer:

- HPLC with UV/Vis Detection: Optimize mobile phases (e.g., acetonitrile/water with 0.1% TFA) to separate polar impurities from the indenoimidazole and pyridinium moieties .

- Elemental Analysis: Quantify C, H, N, S, and Cl to confirm stoichiometric ratios .

- Thermogravimetric Analysis (TGA): Monitor decomposition temperatures to detect hygroscopicity or solvent residues .

Advanced Research Questions

Q. How does the dithio (S-S) group influence the compound’s redox behavior, and what experimental approaches can elucidate its mechanistic role in reactions?

Answer: The dithio group may act as a redox-active site. To study this:

- Cyclic Voltammetry (CV): Measure oxidation/reduction potentials in aprotic solvents (e.g., DMF) to identify electron-transfer steps .

- Kinetic Isotope Effects (KIE): Compare reaction rates with deuterated analogs to probe hydrogen abstraction or sulfur radical intermediates .

- Electron Paramagnetic Resonance (EPR): Detect transient radical species during oxidation .

Q. What strategies can resolve contradictions in reported reactivity data, such as conflicting oxidation rates under varying pH conditions?

Answer:

- Multi-Technique Validation: Combine kinetic studies (e.g., UV/Vis monitoring) with in-situ Raman spectroscopy to track intermediate formation .

- Computational Modeling: Use Density Functional Theory (DFT) to predict pH-dependent charge states of the pyridinium and indenoimidazole groups, which modulate reactivity .

- Controlled Environment Replication: Standardize solvent systems (e.g., buffered aqueous DMF) to isolate pH effects .

Q. How do substituents (e.g., 3-chlorophenyl, methoxy) affect the compound’s electronic properties, and what methods quantify these effects?

Answer:

- UV/Vis Spectroscopy: Compare absorption maxima shifts to assess conjugation changes from electron-donating (methoxy) or withdrawing (chlorophenyl) groups .

- DFT Calculations: Map frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .

- X-ray Photoelectron Spectroscopy (XPS): Measure binding energies of sulfur and chlorine atoms to evaluate electronic environments .

Q. What are the potential applications of this compound in materials science or biological systems, based on its structural motifs?

Answer:

- Ionic Liquids: The pyridinium chloride moiety may enable tunable ionic conductivity for electrolyte design .

- Antimicrobial Agents: Structural analogs of pyridinium salts show activity against Gram-positive bacteria; evaluate via minimum inhibitory concentration (MIC) assays .

- Gene Delivery Vehicles: The indenoimidazole core’s planar structure may intercalate DNA; assess binding affinity via fluorescence quenching or gel electrophoresis .

Q. How can researchers design stability studies to evaluate degradation pathways under ambient or accelerated conditions?

Answer:

- Forced Degradation: Expose the compound to heat (40–60°C), light (UV irradiation), and humidity (75% RH) for 1–4 weeks. Monitor degradation via LC-MS to identify hydrolysis (e.g., S-S bond cleavage) or oxidation products .

- Isotope-Labeled Stability: Synthesize -labeled dithio analogs to trace sulfur oxidation pathways using mass spectrometry .

Q. What computational tools are most effective for predicting the compound’s solubility and crystallinity?

Answer:

Q. How can cross-coupling reactions be optimized to functionalize the indenoimidazole or pyridinium moieties without side reactions?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.